molecular formula C19H23N3O4 B2565271 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 1172710-29-0

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No. B2565271
CAS RN: 1172710-29-0
M. Wt: 357.41
InChI Key: WNTLZIHHLNEDHU-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone". For instance, the synthesis of oxime derivatives and their antimicrobial activity against various pathogenic strains has been explored, demonstrating the compound's potential in addressing bacterial and fungal infections (Mallesha & Mohana, 2014). Additionally, research into the synthesis and optimization of antitubercular activities in a series of compounds has shown significant efficacy against Mycobacterium tuberculosis, underscoring the importance of structural modifications for enhanced biological activity (Bisht et al., 2010).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of these compounds have been a focal point of research. Studies have found that certain derivatives exhibit good antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains. These activities are attributed to the structural features of the compounds, including the presence of oxadiazole rings and substituents that enhance their efficacy (Karthik et al., 2021).

Antiproliferative and Anticancer Activities

The antiproliferative and anticancer activities of derivatives have also been extensively studied. Compounds with specific structural motifs have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. These findings highlight the importance of structural optimization and the role of specific functional groups in enhancing the anticancer activity of these compounds (Al-Wahaibi et al., 2021).

Mechanism of Action

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-14-5-6-15(16(11-14)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTLZIHHLNEDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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